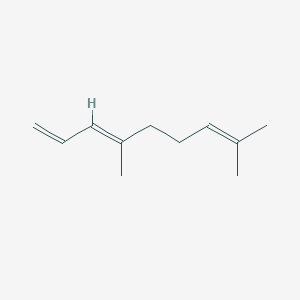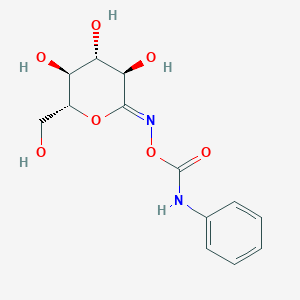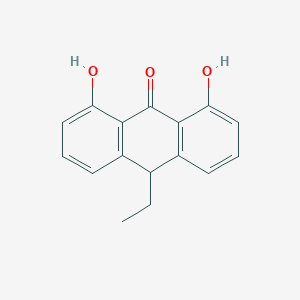
10-Ethyldithranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyldithranol is a synthetic compound that is commonly used in scientific research due to its unique properties. It is a colorless liquid that has a strong, fruity odor. This compound is also known as 10-EDT and has a molecular formula of C10H20O2. It is a versatile compound that has many applications in various fields of research.
Mécanisme D'action
10-Ethyldithranol is a potent agonist of the GABAA receptor. The GABAA receptor is a neurotransmitter receptor that is responsible for inhibitory neurotransmission in the brain. When 10-EDT binds to the GABAA receptor, it enhances the inhibitory function of the receptor, leading to a decrease in neuronal activity.
Effets Biochimiques Et Physiologiques
The binding of 10-Ethyldithranol to the GABAA receptor has many biochemical and physiological effects. It induces sedation, anxiolysis, and muscle relaxation. It also has anticonvulsant and hypnotic effects. These effects are due to the compound's ability to enhance the inhibitory function of the GABAA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
10-Ethyldithranol has many advantages for lab experiments. It is a potent and selective agonist of the GABAA receptor, making it an ideal tool for studying the role of the receptor in various physiological processes. It is also easy to synthesize and purify, making it readily available for research. However, one limitation of 10-EDT is that it has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many future directions for research involving 10-Ethyldithranol. One area of interest is its potential therapeutic use in the treatment of various neurological disorders such as epilepsy and anxiety disorders. Another area of research could focus on developing more potent and selective GABAA receptor agonists based on the structure of 10-EDT. Additionally, further research could be done to study the long-term effects of 10-EDT on the GABAA receptor and its potential impact on brain function.
Conclusion
In conclusion, 10-Ethyldithranol is a versatile compound that has many applications in scientific research. Its ability to enhance the inhibitory function of the GABAA receptor makes it an ideal tool for studying the role of the receptor in various physiological processes. Further research on 10-EDT could lead to the development of new therapies for neurological disorders and a better understanding of the GABAA receptor's role in brain function.
Méthodes De Synthèse
10-Ethyldithranol is synthesized through a multi-step process that involves the reaction of ethylene oxide and 2,3-dihydroxypropane. The reaction is catalyzed by an acid and results in the formation of 10-EDT. The compound is then purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
10-Ethyldithranol has many applications in scientific research. It is commonly used as a reagent in organic synthesis and as a fragrance in the perfume industry. It is also used as a flavoring agent in the food industry. However, its most significant application is in the field of neuroscience research.
Propriétés
Numéro CAS |
104608-82-4 |
|---|---|
Nom du produit |
10-Ethyldithranol |
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |
Clé InChI |
HQHJGYHOFVZUIM-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES canonique |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Autres numéros CAS |
104608-82-4 |
Synonymes |
1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



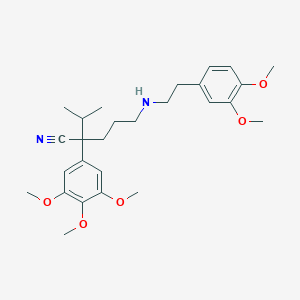
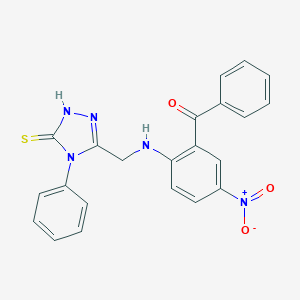
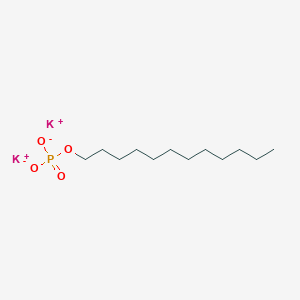
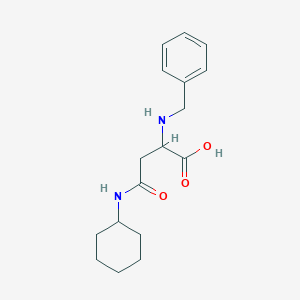
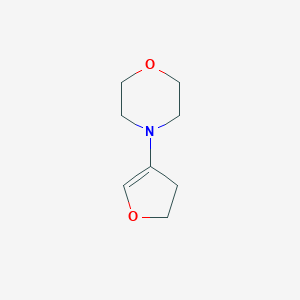
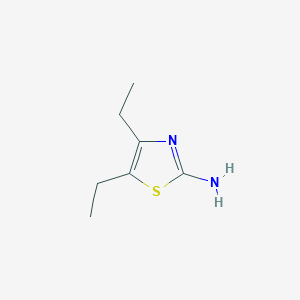
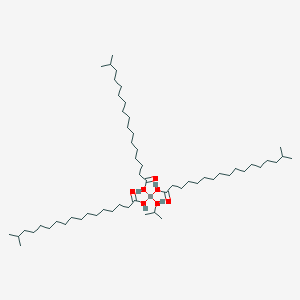
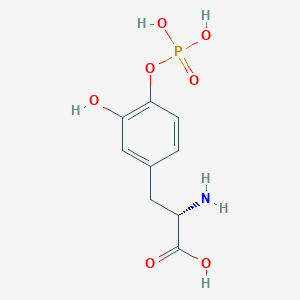
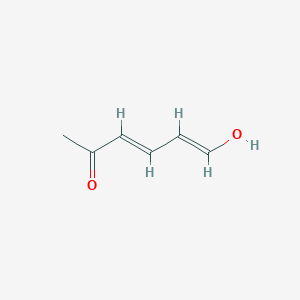
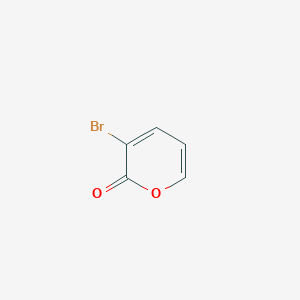
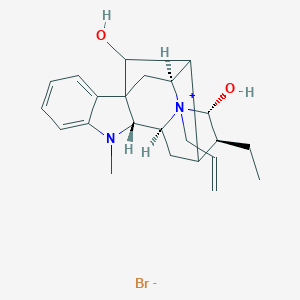
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
